molecular formula C8H10N4 B2807844 2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile CAS No. 400074-59-1

2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile

Cat. No.: B2807844
CAS No.: 400074-59-1
M. Wt: 162.196
InChI Key: RBCVELRESPYHBU-UHFFFAOYSA-N
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Description

“2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile” is a part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo [4,3-a]pyrazines . These compounds are considered as building blocks in medicinal chemistry . They are synthesized from commercially available nonexpensive reagents .


Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with adding ethanol and hydrazine hydrate, followed by dropwise addition of 2-chloropyrazine . The pH is regulated to 6 and impurities are removed to obtain the intermediate . This intermediate is then reacted with chlorobenzene and trifluoroacetic anhydride . After several other steps, the final product is obtained .


Molecular Structure Analysis

The molecular structure of this compound includes a triazole and a pyridine ring . These elements have been kept in focus of the scientific community and regarded as a “privileged motif” for several decades .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include substitution, cyclization, and deprotection . These reactions are carried out under specific conditions to ensure the formation of the desired product .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis of Polycondensed Heterocycles : Compounds like 2-Aminosubstituted [1,2,4]triazolo[1,5-a]pyrimidines, which are chemically related to the mentioned compound, have been used as synthons for preparing polycondensed heterocycles. These involve reactions with α-bromoketones, leading to quaternization at the N-3 atom with simultaneous oxidative aromatization. Such reactions result in new partially hydrogenated mesoionic heterocycles (Chernyshev et al., 2015).

Biological Applications

  • Antimicrobial Activity : Certain derivatives of [1,2,4]triazolo[1,5-a]pyridine, closely related to the compound , have shown potential antimicrobial activity. For instance, chromone-linked 2-pyridone fused with 1,2,4-triazoles, 1,2,4-triazines, and 1,2,4-triazepines have exhibited significant in vitro antimicrobial activities (Ali & Ibrahim, 2010).

Pharmacological Research

  • γ-Secretase Modulators : Novel derivatives of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine have been identified as γ-secretase modulators (GSMs). These compounds have shown potent effects in lowering Aβ42 levels, indicating potential in Alzheimer's disease research (Takai et al., 2015).

Material Science

  • Photoreactivity Studies : The photoreactivity of triazolopyridinones, including drugs like trazodone, has been studied in aqueous solutions. These compounds generally form cis-cisoid-fused cyclobutanes upon irradiation at specific wavelengths, highlighting their potential in photochemical applications (Cermola et al., 2009).

Future Directions

The future directions for this compound could involve further synthetic applications for medicinally oriented synthesis . The potential of creating a small library of the triazolopyrazines with a variety of substituents in position 3 has been shown . This could lead to the discovery of novel receptor agonists and antagonists .

Mechanism of Action

Target of Action

The compound 2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile is a pharmaceutical intermediate used in the preparation of Sitagliptin . Sitagliptin is an oral hypoglycemic agent that acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor . DPP-4 is an enzyme that degrades incretin hormones, which stimulate insulin secretion in response to meals .

Mode of Action

As a DPP-4 inhibitor, Sitagliptin prevents the degradation of incretin hormones, thereby increasing their concentration in the blood . This leads to increased insulin secretion and decreased glucagon release, which in turn lowers blood glucose levels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the incretin pathway . Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released by the intestines in response to meals . These hormones stimulate insulin secretion from the pancreas . By inhibiting DPP-4, the enzyme that degrades incretins, Sitagliptin increases the levels of these hormones, enhancing their insulinotropic effects .

Pharmacokinetics

As an intermediate in the synthesis of sitagliptin, its properties would be expected to influence the pharmacokinetics of the final drug . Sitagliptin itself is rapidly absorbed after oral administration, with a bioavailability of approximately 87% . It is primarily excreted unchanged in the urine .

Result of Action

The result of the action of this compound, through its role in the synthesis of Sitagliptin, is the reduction of blood glucose levels in individuals with type 2 diabetes . This is achieved through the enhanced action of incretin hormones, leading to increased insulin secretion and decreased glucagon release .

Action Environment

The action of this compound, and the drugs it is used to synthesize, can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and conditions that can affect the stability of the compound

Properties

IUPAC Name

2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c9-5-4-8-11-10-7-3-1-2-6-12(7)8/h1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCVELRESPYHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2CC#N)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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